4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate, which was achieved through a series of reactions including the Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction with an overall yield of 19.3% . This suggests that the synthesis of the compound might also require a multi-step approach, potentially involving similar reactions to introduce the indole moiety and the substituted phenol group.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . These studies often reveal the presence of tautomeric forms and the preferred conformation in the solid state. For example, (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol exists in the enol form in the solid state . This information is crucial for understanding the molecular structure of the compound , as it may also exhibit tautomerism and conformational preferences.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their interactions with various reagents. For instance, 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane reacts with different reagents under mild conditions to yield a variety of products . This indicates that the compound may also participate in a range of chemical reactions, potentially leading to the formation of new derivatives or products with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using spectroscopic techniques such as IR, UV/vis, and NMR spectroscopy . These studies provide insights into the electronic structure, vibrational frequencies, and absorption spectra, which are essential for understanding the behavior of the compound . Additionally, computational methods such as density functional theory (DFT) have been used to predict nonlinear optical properties and to study intramolecular proton transfer . These methods could be applied to the compound to predict its physical and chemical properties, including its potential as a nonlinear optical material.
Mechanism of Action
Target of Action
The compound, also known as 4-[[2-(1H-indol-3-yl)ethylamino]methyl]-2,6-dimethoxyphenol, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can significantly impact their bioavailability and therapeutic efficacy . .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific derivative and its targets . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of indole derivatives . For example, thermal decomposition can lead to the release of irritating gases and vapors . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[2-(1H-indol-3-yl)ethylamino]methyl]-2,6-dimethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-13(10-18(24-2)19(17)22)11-20-8-7-14-12-21-16-6-4-3-5-15(14)16/h3-6,9-10,12,20-22H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAXKCRNYQFDAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCCC2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389732 |
Source
|
Record name | 4-({[2-(1H-Indol-3-yl)ethyl]amino}methyl)-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383149-12-0 |
Source
|
Record name | 4-({[2-(1H-Indol-3-yl)ethyl]amino}methyl)-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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